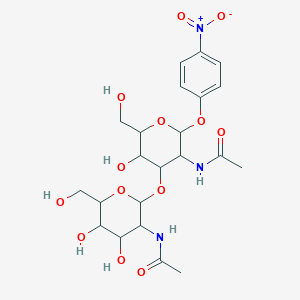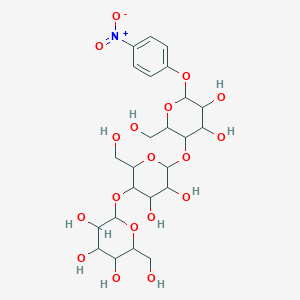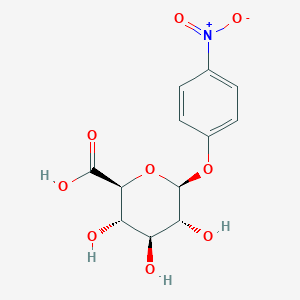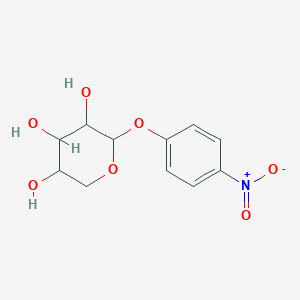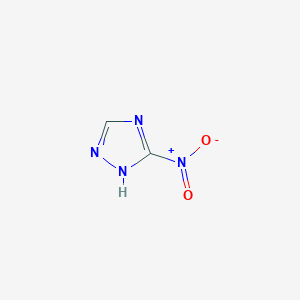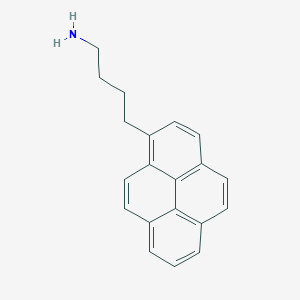
1-Pyrenebutylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-Pyrenebutylamine and related derivatives has been explored in multiple studies. For instance, the copolymerization of 1-pyrenebutyric acid N-propargylamide with chiral amino acid-based N-propargylamides led to novel pyrene-functionalized helical poly(N-propargylamides) with controllable secondary structures, influencing the orientation of the side-chain pyrene (Haichao Zhao, F. Sanda, & T. Masuda, 2004). Another approach involved the synthesis of pyrano[2,3-d]pyrimidine derivatives using dibutylamine as a catalyst in aqueous ethanol, demonstrating the utility of dibutylamine in organic synthesis (A. R. Bhat, A. H. Shalla, & R. Dongre, 2016).
Molecular Structure Analysis
The molecular structure of 1-Pyrenebutylamine derivatives plays a critical role in their chemical and physical properties. For example, pyrenebutylamidopropylimidazole was synthesized as a multi-analyte sensor for specific acids and metal ions, showcasing the importance of molecular design in sensor applications (Ashwani Kumar, Anup Pandith, & Hong-Seok Kim, 2016).
Chemical Reactions and Properties
1-Pyrenebutylamine and its derivatives engage in various chemical reactions, contributing to their diverse properties. For instance, the synthesis of diarylamino-functionalized pyrene derivatives via the Buchwald–Hartwig amination reaction highlighted the creation of compounds with bright fluorescent emissions and high emission efficiency, emphasizing the chemical versatility of pyrene derivatives (Jian-Yong Hu et al., 2013).
Physical Properties Analysis
The physical properties of 1-Pyrenebutylamine derivatives, such as fluorescence and thermal stability, are influenced by their molecular structure. The electrogenerated chemiluminescence of N,N-dimethylamino functionalized tetrakis(phenylethynyl)pyrenes demonstrated how the number of N,N-dimethylamino groups affects the photophysical properties of these compounds (Yeon Ok Lee et al., 2013).
Chemical Properties Analysis
The chemical properties of 1-Pyrenebutylamine derivatives, such as their reactivity and interaction with other molecules, are pivotal in their applications. The synthesis and photophysics of a 2,7-disubstituted donor-acceptor pyrene derivative showcased the use of pyrene as a π-bridge in donor-acceptor compounds, highlighting the compound's electronic and optical properties (L. Ji et al., 2015).
Applications De Recherche Scientifique
Application 1: Fluorescence Spectroscopy and Materials Science
- Summary of the Application : 1-Pyrenebutylamine is a compound that incorporates a pyrene moiety, known for its fluorescent properties, making it especially useful in the field of fluorescence spectroscopy and materials science . Researchers use 1-Pyrenebutylamine to study the behavior of fluorescent probes in various environments .
Application 2: DNA Intercalation
- Summary of the Application : 1-Pyrenebutylamine is used in the study of DNA intercalation . Fluorescence quenching occurs in 1-Pyrenebutylamine after its intercalation with DNA .
- Results or Outcomes : Both steady-state and time-resolved fluorescence spectra indicate that the quenching observed in 1-Pyrenebutylamine after DNA intercalation is static .
Application 3: Thermal Transport in Nanocomposites
- Summary of the Application : 1-Pyrenebutylamine is used in the study of thermal transport across the interface between graphene and epoxy in nanocomposites . This research is significant due to the superior thermal properties of graphene, making graphene-reinforced polymer nanocomposites potential thermal interface materials (TIMs) for dissipating heat in electronic packages .
- Results or Outcomes : The simulation results show that both covalent and noncovalent functionalization techniques could considerably reduce the graphene-epoxy interfacial thermal resistance in the nanocomposites .
Application 4: Lithium-Ion Batteries
- Summary of the Application : 1-Pyrenebutylamine is used in the study of lithium-ion batteries (LIBs) . Specifically, it is used as an additive in graphite electrodes for LIBs .
- Results or Outcomes : The results show that when 1-Pyrenebutylamine is adsorbed to the graphite surface, the influence of the different functional groups becomes clearly visible, revealing that an additional butyl group has a positive impact on the cycling performance and lithium-ion transport of the electrodes .
Propriétés
IUPAC Name |
4-pyren-1-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N/c21-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16/h3,5-12H,1-2,4,13,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRIEFUMDWSFKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391338 | |
| Record name | 1-Pyrenebutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrenebutylamine | |
CAS RN |
205488-15-9 | |
| Record name | 1-Pyrenebutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 205488-15-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




